molecular formula C18H16FN5O B5342394 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile

2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B5342394
M. Wt: 337.4 g/mol
InChI Key: OORMWWJQKARTDT-UHFFFAOYSA-N
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Description

2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the fluoro and methoxy groups on the phenyl ring via electrophilic aromatic substitution.
  • Coupling of the pyrazole and phenyl rings to the pyridine core.
  • Introduction of the amino and cyano groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile: Lacks the pyrazole ring but shares the pyridine core.

    6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile: Similar structure but without the amino group.

Uniqueness

The presence of both the pyrazole and pyridine rings, along with the specific substitution pattern, makes 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile unique. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c1-9-17(10(2)24-23-9)15-7-12(14(8-20)18(21)22-15)13-6-11(19)4-5-16(13)25-3/h4-7H,1-3H3,(H2,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMWWJQKARTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=NC(=C(C(=C2)C3=C(C=CC(=C3)F)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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